Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate is an organic compound with a complex structure that includes a benzothiophene core, a chlorobenzoyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves a multi-step process:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction, often using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its stability and reactivity make it suitable for incorporation into polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The benzothiophene core and the chlorobenzoyl group are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(4-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate
- Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
- Methyl 5-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate is unique due to the presence of the chlorobenzoyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents on the benzoyl group, this compound may exhibit distinct chemical and biological properties, making it a valuable subject for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-17(21)15-9-11-8-13(6-7-14(11)23-15)19-16(20)10-2-4-12(18)5-3-10/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYKZNHWZAKOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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